molecular formula C11H9ClN2 B1595225 3-Chloro-4-methyl-6-phenylpyridazine CAS No. 28657-39-8

3-Chloro-4-methyl-6-phenylpyridazine

Cat. No. B1595225
CAS RN: 28657-39-8
M. Wt: 204.65 g/mol
InChI Key: ROVPWRBPJHXFRE-UHFFFAOYSA-N
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Description



  • 3-Chloro-4-methyl-6-phenylpyridazine is a heteroaromatic compound with the chemical formula C₁₁H₉ClN₂.

  • It is a solid substance with a molecular weight of 204.66 g/mol.

  • The IUPAC name for this compound is 3-chloro-4-methyl-6-phenylpyridazine.

  • It is often used in chemical research and synthesis.





  • Synthesis Analysis



    • 3-Chloro-4-methyl-6-phenylpyridazine can be synthesized through various methods, including nucleophilic addition, ring opening, and intramolecular ring closure.

    • It can also be obtained via cross-coupling reactions with aromatic and heteroaromatic halides.





  • Molecular Structure Analysis



    • The molecular structure consists of a pyridazine ring with chlorine, methyl, and phenyl substituents.

    • The arrangement of atoms and functional groups determines its properties and reactivity.





  • Chemical Reactions Analysis



    • 3-Chloro-4-methyl-6-phenylpyridazine can participate in various chemical reactions, including cross-coupling reactions and functional group transformations.

    • It serves as a precursor for the synthesis of other pyridazine derivatives.





  • Physical And Chemical Properties Analysis



    • Physical Form : Solid

    • Purity : 95%

    • Storage Temperature : Refrigerator

    • Shipping Temperature : Room Temperature




  • Scientific Research Applications

    Homolytic Substitution and Pyridazinone Synthesis

    • A study by Piaz, Giovannoni, and Ciciani (1993) discusses a two-step procedure for synthesizing functionalized-3(2H)-pyridazinones. They examined the homolytic substitution of 3-chloro-6-methylpyridazine, followed by hydrolysis to afford functionalized pyridazinones.

    Nucleophilic Substitution and Mercapto Group Introduction

    • Research by Olesen, Kappe, and Becher (1988) focused on the nucleophilic substitution of halogen in pyridazines, including 3-Chloro-4-methyl-6-phenylpyridazine, to introduce mercapto groups in these compounds.

    Reactions with Iodide Ion

    • A study by Károlyházy et al. (2010) explored the reactions of chloropyridazin-3(2H)-ones with iodide ion. They investigated compounds including 3-Chloro-4-methyl-6-phenylpyridazine and their reaction with hydrogen iodide.

    Synthesis of Aroylpyridazinones

    Insecticidal Activity Study

    • Wu et al. (2012) investigated N-substituted 5–Chloro-6-phenylpyridazin-3(2H)-ones for their insecticidal activity, finding that certain derivatives showed significant effectiveness.

    Organometallic Complex Synthesis

    • A 2005 study by Lee et al. focused on the preparation and photophysics of organometallic Ir(III) complexes with derivatives of 3-phenylpyridazine, which include 3-Chloro-4-methyl-6-phenylpyridazine.

    Phase Transfer Catalysis

    • Research by Marque et al. (2004) explored the chlorination and fluorination of chlorodiazines under solvent-free conditions, including 3-Chloro-6-phenylpyridazine.

    Acetylcholinesterase Inhibitors Design

    • A study by Contreras et al. (2001) involved the design, synthesis, and structure-activity relationships of a series of pyridazine analogues acting as acetylcholinesterase inhibitors.

    Safety And Hazards



    • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

    • Precautionary Statements : Follow safety precautions during handling and use.




  • Future Directions



    • Further research could explore its applications in drug discovery, materials science, and other fields.

    • Investigate its potential therapeutic effects and optimize synthesis methods.




    Remember to consult relevant scientific literature for more detailed information. 📚


    properties

    IUPAC Name

    3-chloro-4-methyl-6-phenylpyridazine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H9ClN2/c1-8-7-10(13-14-11(8)12)9-5-3-2-4-6-9/h2-7H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ROVPWRBPJHXFRE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=NN=C1Cl)C2=CC=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H9ClN2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40182814
    Record name 3-Chloro-4-methyl-6-phenylpyridazine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40182814
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    204.65 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-Chloro-4-methyl-6-phenylpyridazine

    CAS RN

    28657-39-8
    Record name 3-Chloro-4-methyl-6-phenylpyridazine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=28657-39-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 3-Chloro-4-methyl-6-phenylpyridazine
    Source ChemIDplus
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    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 3-Chloro-4-methyl-6-phenylpyridazine
    Source EPA DSSTox
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    Record name 3-chloro-4-methyl-6-phenylpyridazine
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.649
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    Synthesis routes and methods I

    Procedure details

    3,6-Dichloro-4-methylpyridazine (1.00 g, 6.1 mmol) was mostly dissolved in dioxane (22.5 mL) then added phenylboronic acid (0.82 g, 6.7 mmol), PdCl2(dppf)-CH2Cl2Adduct (0.25 g, 0.31 mmol) and a solution of cesium carbonate (6.0 g, 18 mmol) in water (7.5 mL). The reaction mixture was heated at 80° C. for 6 hours. The reaction mixture was concentrated under vacuum and the remaining solid was triturated with water. The solid was collected on a glass frit, washing well with water. The sample was purified by flash chromatography eluting with 1:4 ethyl acetate/hexane to afford 3-chloro-4-methyl-6-phenylpyridazine as an off-white solid.
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    PdCl2(dppf)-CH2Cl2Adduct
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    0.25 g
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    6 g
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    7.5 mL
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    Synthesis routes and methods II

    Procedure details

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    Synthesis routes and methods III

    Procedure details

    A mixture of 13.2 g. of 4-methyl-6-phenyl-3(2H)-pyridazinone and 200 ml. of phosphorus oxychloride is heated on a steam bath for 18 hours. The reaction mixture is filtered. The filtrate is concentrated free of excess phosphorus oxychloride. The residue is stirred with ice water and filtered. The solid is washed with water and air dried giving 3-chloro-4-methyl-6-phenylpyridazine as a cream colored solid.
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    Synthesis routes and methods IV

    Procedure details

    6.0 g (32 mmol) of 14 was placed in a 250 nit single neck round bottom flask and 30 ml acetonitrile was added to create a pale yellow slurry. 6.0 ml (64 mmol, 2 equiv) of phosphorus oxychloride was added and the reaction mixture was heated at reflux for 2.5 h. After the reaction was completed, the Mixture was cooled to ambient temperature and placed in an ice water bath. Ice water (150 mL) was slowly poured into the reaction mixture with stirring to decompose the phosphorus oxychloride into HCl and H3PO4. The solid was then collected by filtration and washed with Milli-Q water (3×50 mL). The solid was suspended in 100 mL of water and 1N NaOH was added until the aqueous suspension was at pH=8. The mixture was stirred for 5 minutes to remove all trace starting material contaminants. The solid was filtered and washed with Milli-Q water (3×100 mL). The product was dried over a medium frit sintered glass funnel in vacuo to provide 15 as a light pink powder in 96% yield. 1H NMR (DMSO-d6): δ 829 (s, 1H), 8.10 (at, 2H), 7.53 (m, 3H), 2.41 (s, 3H), HPLC (tr/purity): 2888.98 min, >94%. ESI m/z (MeOH) 205.49 (MH+).
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    6 g
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    6 mL
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    Yield
    96%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-Chloro-4-methyl-6-phenylpyridazine
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    3-Chloro-4-methyl-6-phenylpyridazine
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    3-Chloro-4-methyl-6-phenylpyridazine
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    3-Chloro-4-methyl-6-phenylpyridazine
    Reactant of Route 5
    3-Chloro-4-methyl-6-phenylpyridazine
    Reactant of Route 6
    Reactant of Route 6
    3-Chloro-4-methyl-6-phenylpyridazine

    Citations

    For This Compound
    4
    Citations
    CG Wermuth, G Schlewer, JJ Bourguignon… - Journal of medicinal …, 1989 - ACS Publications
    Minaprine [3-[(j3-morpholinoethyl) amino]-4-methyl-6-phenylpyridazine dihydrochloride] is active in most animal models of depression and exhibitsin vivo a dual dopaminomimetic and …
    Number of citations: 132 pubs.acs.org
    JM Contreras, I Parrot, W Sippl, YM Rival… - Journal of medicinal …, 2001 - ACS Publications
    … A mixture of 3-chloro-4-methyl-6-phenylpyridazine 3a 41 (0.63 g, 3.1 mmol), 2-(1-benzylpiperidin-4-yl)ethylamine 14 (1.34 g, 6.2 mmol), and ammonium chloride (0.17 g, 3.1 mmol) in 1-…
    Number of citations: 137 pubs.acs.org
    LK Chico, HA Behanna, W Hu, G Zhong, SM Roy… - Drug metabolism and …, 2009 - ASPET
    … 1-Pyridin-3-yl-piperazine dihydrochloride (703 mg, 2.93 mmol) and 3-chloro-4-methyl-6-phenylpyridazine (200 mg, 0.98 mmol) were reacted in water according to Method A. …
    Number of citations: 18 dmd.aspetjournals.org
    DL Shaner, LM Speltz… - Synthesis and …, 1987 - An American Chemical Society …
    Number of citations: 0

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